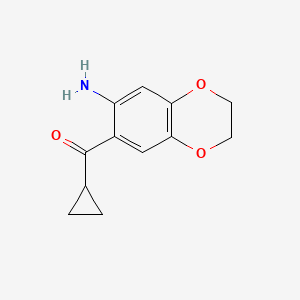

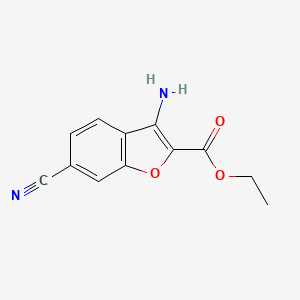

2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones involves the condensation of o-aminobenzamides with aromatic aldehydes, a method that has been optimized for good yields and high selectivities using catalytic processes such as InCl3-catalysis (Mulakayala et al., 2012). Alternative approaches include the reaction of the amino group of hydrazinoquinazolin-4(3H)-ones with various aldehydes and ketones to generate 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones with significant analgesic and anti-inflammatory activities (Alagarsamy et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of quinazolin-4(3H)-ones and their derivatives, including studies on crystal structure and Hirshfeld surface analysis, provides insights into the complex interactions and the stability of these compounds. For instance, the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was determined, revealing the molecular configuration and spatial arrangement (Geesi et al., 2020).

Chemical Reactions and Properties

Quinazolin-4(3H)-ones undergo various chemical reactions, enabling the synthesis of diverse derivatives with potential pharmacological activities. For example, the synthesis of 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo [4,3-a]quinazolin-5(4H)-ones demonstrated H1-antihistaminic activity (Gobinath et al., 2015). These compounds were characterized using various spectroscopic methods to confirm their structure and evaluate their biological activities.

Physical Properties Analysis

The physical properties of quinazolin-4(3H)-ones, including solubility, melting point, and crystal structure, are crucial for their application in drug development. The synthesis and characterization of compounds like 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline provide valuable data on these properties, facilitating the exploration of their potential use in light-emitting devices due to their optical characteristics (Albrecht et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other compounds, stability under various conditions, and the ability to form complexes with metals, are essential aspects of quinazolin-4(3H)-ones. Studies on ligating diversity towards transition metal(II) ions illustrate the versatility of quinazolin-4(3H)-ones in forming complexes with potential applications in antimicrobial activities (Gudasi et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis and Spectral-Luminescent Properties

2-(Methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one and related compounds have been explored for their photochromic and ionochromic properties, with applications in molecular switches and chemosensors. A study by Bren et al. (2018) on azomethine imines, including derivatives with pyridinylmethyl substituents, demonstrated their capability to act as ion-active molecular “off-on” switches and chemosensors with colorimetric and fluorescence response to various ions, showcasing potential in environmental sensing and molecular electronics Bren et al., 2018.

Antitubercular Activity

Derivatives of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one have been synthesized and tested for their antitubercular activity. Pandit and Dodiya (2012) developed a series of compounds that showed significant inhibition of Mycobacterium tuberculosis growth, highlighting the potential of these compounds in developing new antitubercular drugs Pandit & Dodiya, 2012.

Antibacterial Activity

Further research into substituted quinazolinonylthiadiazole derivatives revealed their antibacterial efficacy. Singh et al. (2010) synthesized compounds that displayed potent antibacterial activity, suggesting the utility of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one derivatives in developing new antibacterial agents Singh et al., 2010.

Anticancer and Antimicrobial Agents

The synthesis and biological evaluation of various derivatives have also been explored for anticancer and antimicrobial activities. Eweas et al. (2021) investigated 2-pyridyl quinazolin-4(3H)-one derivatives, showing their potential as anti-tumor and anti-microbial agents, providing a foundation for further development in cancer and infectious disease treatment Eweas et al., 2021.

Propiedades

IUPAC Name |

2-methylsulfanyl-3-(pyridin-2-ylmethyl)quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-20-15-17-13-8-3-2-7-12(13)14(19)18(15)10-11-6-4-5-9-16-11/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUWCDJIEMWFEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1-isoquinolinecarboxamide](/img/structure/B2481666.png)

![[(1-Ethyl-4-piperidinyl)methyl]methylamine dihydrochloride](/img/structure/B2481670.png)

![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2481684.png)

![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-3-{3-[(4-fluorophenyl)methoxy]thiophen-2-yl}urea](/img/structure/B2481687.png)